molecular formula C9H5FN6O3 B12623940 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 919122-25-1

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B12623940
CAS No.: 919122-25-1
M. Wt: 264.17 g/mol
InChI Key: MNFCYMRKFPBGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an azidomethyl group and a fluoro-nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Sodium azide is commonly used for introducing the azidomethyl group.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or azido groups.

Scientific Research Applications

2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science. The fluoro-nitrophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azidomethyl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Azidomethyl)-5-(2-bromo-4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Azidomethyl)-5-(2-iodo-4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole lies in the presence of the fluoro group, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

919122-25-1

Molecular Formula

C9H5FN6O3

Molecular Weight

264.17 g/mol

IUPAC Name

2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H5FN6O3/c10-7-3-5(16(17)18)1-2-6(7)9-14-13-8(19-9)4-12-15-11/h1-3H,4H2

InChI Key

MNFCYMRKFPBGKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(O2)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.